

Application Notes and Protocols for Peripheral Administration of Rtioxa-43

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Compound of Interest

Compound Name: Rtioxa-43
Cat. No.: B12396668

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Introduction

Rtioxa-43 is a novel, selective synthetic agonist of G-protein-coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2). GPR43 is primarily expressed in immune cells, adipocytes, and enteroendocrine cells.[1][2] Natural ligands for this receptor include short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[1][2] Activation of GPR43 has been shown to modulate various signaling pathways, including the suppression of cAMP levels, induction of intracellular calcium flux, and augmentation of Rho GTPase signaling, which in turn stabilizes YAP/TAZ transcriptional coactivators.[1]

These application notes provide a detailed protocol for the peripheral administration of **Rtioxa-43** in a preclinical research setting to investigate its biological effects.

Quantitative Data Summary

Table 1: In Vitro Efficacy of Rtioxa-43

| Parameter | Value |
|--|---------------|
| Target | GPR43 (FFAR2) |
| EC ₅₀ (Calcium Flux Assay) | 15 nM |
| EC ₅₀ (RhoA Activation Assay) | 25 nM |
| Selectivity (vs. GPR41) | >100-fold |

Table 2: Pharmacokinetic Profile of Rtioxa-43 in Mice (Single Intravenous Dose)

| Parameter | 1 mg/kg | 5 mg/kg |
|-----------------------------------|-----------|------------|
| C _{max} (ng/mL) | 250 ± 35 | 1200 ± 150 |
| T _{max} (h) | 0.25 | 0.25 |
| AUC _{0-t} (ng·h/mL) | 450 ± 50 | 2300 ± 300 |
| Half-life (t _{1/2}) (h) | 1.5 ± 0.3 | 2.0 ± 0.4 |

Table 3: Biomarker Modulation in Splenocytes (4 hours post-administration)

| Biomarker | Vehicle Control | Rtioxa-43 (5 mg/kg) | Fold Change |
|-------------------|-----------------|---------------------|-------------|
| p-ERK / Total ERK | 1.0 ± 0.2 | 3.5 ± 0.5 | 3.5 |
| Nuclear YAP | 1.0 ± 0.3 | 4.2 ± 0.6 | 4.2 |
| IL-10 mRNA | 1.0 ± 0.1 | 5.0 ± 0.7 | 5.0 |

Experimental Protocols

Preparation of Rtioxa-43 for Injection

Materials:

- **Rtioxa-43** powder

- Sterile Phosphate-Buffered Saline (PBS), pH 7.4
- Dimethyl sulfoxide (DMSO)
- Sterile, pyrogen-free 1.5 mL microcentrifuge tubes
- Vortex mixer
- Sonicator

Procedure:

- Prepare a 10 mM stock solution of **Rtioxo-43** in DMSO.
- Vortex thoroughly until the powder is completely dissolved.
- For a final injection volume of 100 μ L per 20g mouse and a dose of 5 mg/kg, dilute the stock solution in sterile PBS.
 - Example Calculation: For a 20g mouse, the required dose is 0.1 mg.
 - Dilute the 10 mM stock solution to the desired final concentration. The final concentration of DMSO should not exceed 5%.
- Vortex the final solution and sonicate for 5 minutes to ensure homogeneity.
- Prepare a vehicle control solution with the same final concentration of DMSO in sterile PBS.

Peripheral Administration via Intravenous Injection (Tail Vein)

Materials:

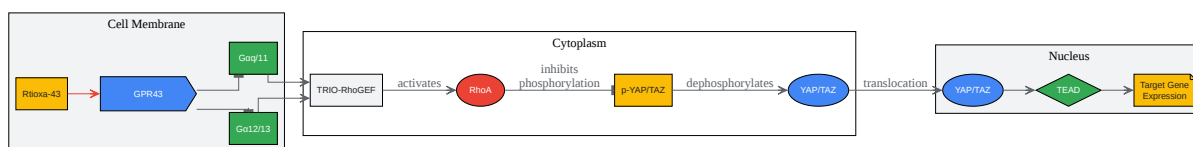
- 27-30 gauge needles
- 1 mL syringes
- Mouse restrainer

- Heat lamp or warming pad

Procedure:

- Warm the mouse under a heat lamp for 5-10 minutes to dilate the tail veins.
- Place the mouse in a suitable restrainer.
- Swab the tail with 70% ethanol to sterilize the injection site and improve visualization of the veins.
- Load the syringe with the prepared **Rtioxa-43** solution or vehicle control.
- Carefully insert the needle into one of the lateral tail veins.
- Slowly inject the solution (maximum volume of 100 μ L per 20g mouse).
- Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
- Return the mouse to its cage and monitor for any immediate adverse reactions.

Signaling Pathway



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Caption: **Rtioxa-43** signaling via GPR43 to modulate gene expression.

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References

- 1. The Short-Chain Fatty Acid Receptor GPR43 Modulates YAP/TAZ via RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Short-Chain Fatty Acid Receptor GPR43 Modulates YAP/TAZ via RhoA - PMC [pmc.ncbi.nlm.nih.gov]
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